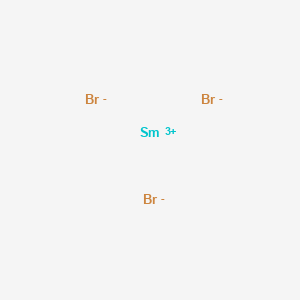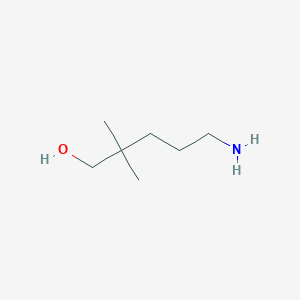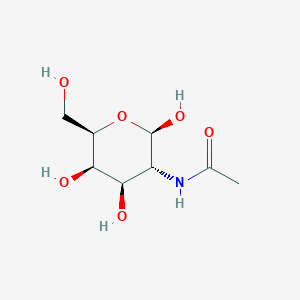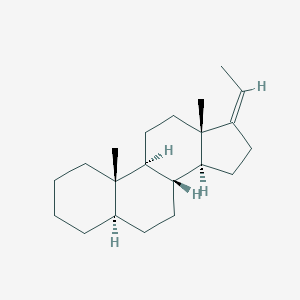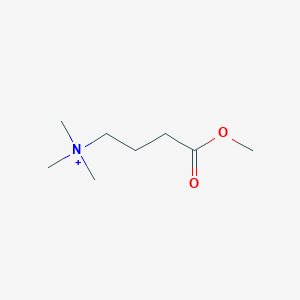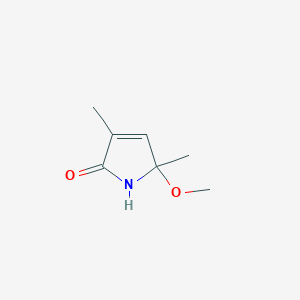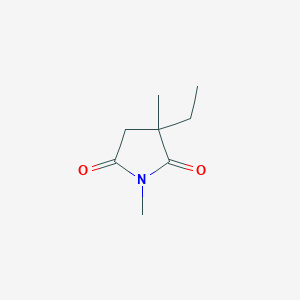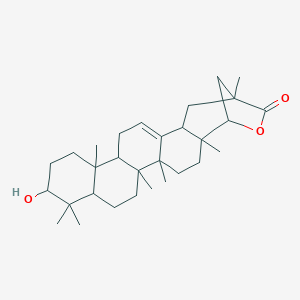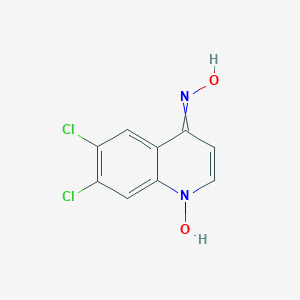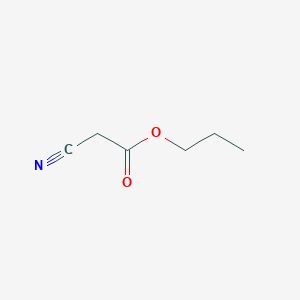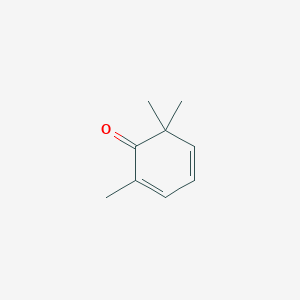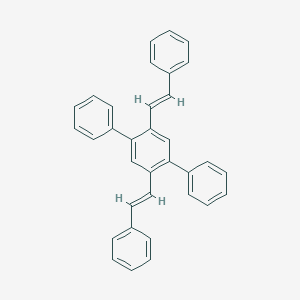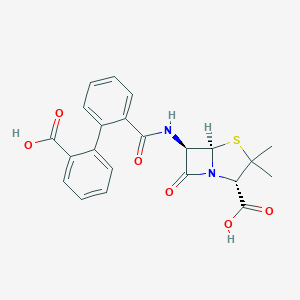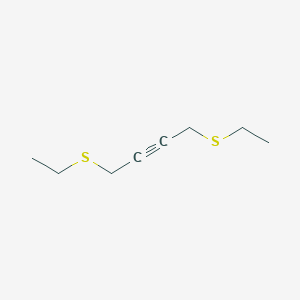
2-Butyne, 1,4-bis(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne, 1,4-bis(ethylthio)- is a chemical compound that is also known as BETS. It is a sulfur-containing molecule that has been widely used in scientific research. BETS has a variety of applications, including as a solvent, a reagent, and a reactant in organic synthesis.
Wissenschaftliche Forschungsanwendungen
BETS has been used in a variety of scientific research applications. One of its main uses is as a solvent for the dissolution of metal complexes. BETS has also been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic sulfides. Additionally, BETS has been used as a reactant in the preparation of various compounds, such as thioethers and sulfones.
Wirkmechanismus
The mechanism of action of BETS is not fully understood. However, it is believed that the sulfur atoms in BETS play a crucial role in its reactivity. The sulfur atoms are able to form strong bonds with metals, which makes BETS an effective solvent for metal complexes.
Biochemische Und Physiologische Effekte
BETS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BETS in lab experiments is its ability to dissolve metal complexes. This makes it a useful solvent for the preparation of metal-containing compounds. Additionally, BETS is relatively easy to synthesize and is readily available.
One limitation of using BETS is its instability under certain conditions. For example, BETS can undergo oxidation in the presence of air or moisture, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of BETS in scientific research. One potential application is in the development of new metal-containing compounds for use in catalysis. Additionally, BETS could be used as a solvent for the preparation of new materials, such as metal-organic frameworks. Further studies could also be conducted to better understand the mechanism of action of BETS and its potential applications in various fields of chemistry.
Synthesemethoden
The synthesis of BETS can be achieved through the reaction of 1,4-diiodobutane with sodium ethylthiolate. This reaction is carried out in the presence of a catalyst, such as copper(I) iodide. The resulting product is then purified through a series of techniques, such as distillation and recrystallization.
Eigenschaften
CAS-Nummer |
13597-11-0 |
|---|---|
Produktname |
2-Butyne, 1,4-bis(ethylthio)- |
Molekularformel |
C8H14S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
1,4-bis(ethylsulfanyl)but-2-yne |
InChI |
InChI=1S/C8H14S2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
QHJHZAAOWXGVRD-UHFFFAOYSA-N |
SMILES |
CCSCC#CCSCC |
Kanonische SMILES |
CCSCC#CCSCC |
Andere CAS-Nummern |
13597-11-0 |
Synonyme |
1,4-bis(ethylsulfanyl)but-2-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



